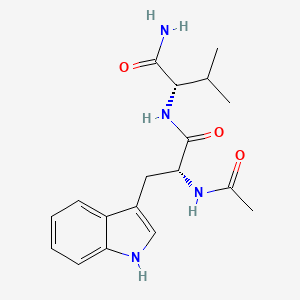
N-Acetyl-D-tryptophyl-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-tryptophyl-L-valinamide is a compound with the chemical formula C18H24N4O3. It is composed of 49 atoms, including 24 hydrogen atoms, 18 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms . This compound is part of the family of N-acylated amino acids, which are biologically important lipids formed by the linkage of a fatty acid and a biogenic amine through an amide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-tryptophyl-L-valinamide involves the reaction of aromatic D-amino acids with acetyl-CoA. A GNAT-related enzyme catalyzes the formation of this compound from the aromatic D-amino acid and acetyl-CoA . The reaction conditions typically involve the use of acetyl-CoA as a substrate and the presence of the GNAT-related enzyme to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve the large-scale synthesis of the compound using the same enzymatic acetylation process described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-tryptophyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-Acetyl-D-tryptophyl-L-valinamide has various scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and reactivity of N-acylated amino acids.
Biology: It is studied for its role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular functions and metabolic pathways.
Industry: The compound may have applications in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-tryptophyl-L-valinamide involves its interaction with specific molecular targets and pathways. The compound is part of the fatty acid amide family, which includes endocannabinoid-related lipids. It exerts its effects by modulating lipid signaling pathways and interacting with enzymes involved in lipid metabolism . The GNAT-related enzyme catalyzes the formation of this compound, highlighting its role in enzymatic acetylation processes .
Comparación Con Compuestos Similares
N-Acetyl-D-tryptophyl-L-valinamide is similar to other N-acylated aromatic amino acids, such as:
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
These compounds share structural similarities and are part of the same lipid family. this compound is unique in its specific combination of aromatic D-amino acid and acetyl group, which may confer distinct biological and chemical properties .
Propiedades
Número CAS |
673462-02-7 |
|---|---|
Fórmula molecular |
C18H24N4O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C18H24N4O3/c1-10(2)16(17(19)24)22-18(25)15(21-11(3)23)8-12-9-20-14-7-5-4-6-13(12)14/h4-7,9-10,15-16,20H,8H2,1-3H3,(H2,19,24)(H,21,23)(H,22,25)/t15-,16+/m1/s1 |
Clave InChI |
ZFFQYIRICYOHAN-CVEARBPZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)
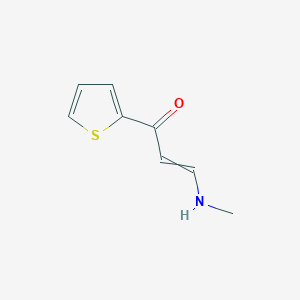

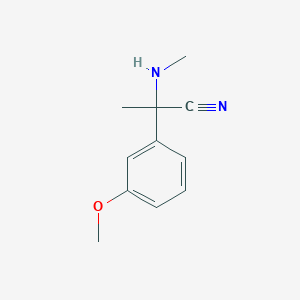

![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)
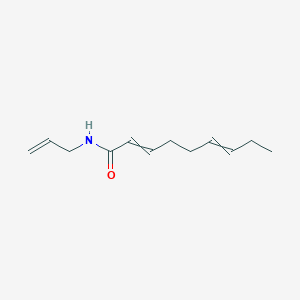
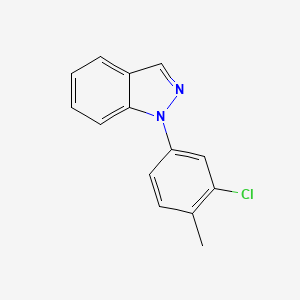
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)


